molecular formula C17H20ClN B1305266 4,4-Diphenylpiperidine hydrochloride CAS No. 63675-71-8

4,4-Diphenylpiperidine hydrochloride

Cat. No.: B1305266
CAS No.: 63675-71-8
M. Wt: 273.8 g/mol
InChI Key: VHBVKKWTZYRNHX-UHFFFAOYSA-N
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Description

4,4-Diphenylpiperidine hydrochloride is a chemical compound with the molecular formula C17H19N·HCl. It is a white to off-white crystalline powder widely used in organic synthesis and catalysis. The compound belongs to the piperidine class, which is known for its significant role in medicinal chemistry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenylpiperidine hydrochloride typically involves the reaction of a 4-aryl-4-hydroxypiperidine compound with an aromatic hydrocarbon, such as benzene, in the presence of a Friedel-Crafts-type catalyst . This method is advantageous due to its efficiency in producing the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, ketones, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Diphenylpiperidine hydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diphenylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a central nervous system stimulant, similar to amphetamine-type stimulants. It exerts its effects by modulating neurotransmitter levels and receptor activity in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Lower alkyl)-4,4-diphenylpiperidines
  • 1-(Lower alkyl)-4-phenyl-4-tolylpiperidines
  • 4-Phenylpiperidine derivatives

Uniqueness

4,4-Diphenylpiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Compared to other similar compounds, it exhibits superior central nervous system stimulant activity and is more effective in certain therapeutic applications .

Properties

IUPAC Name

4,4-diphenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16;/h1-10,18H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBVKKWTZYRNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213053
Record name Piperidine, 4,4-diphenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63675-71-8
Record name Piperidine, 4,4-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63675-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4,4-diphenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4,4-diphenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-piperidone monohydrate hydrochloride (15.0 g, 97.6 mmol, 1.00 equiv) and AlCl3 (130 g, 976 mmol, 10.0 equiv) in anhydrous benzene (600 mL) was stirred at reflux for 4 hours. The mixture was cooled to room temperature, poured into ice (300 g) and water (50 mL), and filtered. The solid was washed with toluene and dried to afford 19.2 g (72%) of off-white solid, which was characterized spectroscopically.
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15 g
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130 g
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600 mL
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ice
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300 g
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50 mL
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reactant
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Yield
72%

Synthesis routes and methods II

Procedure details

When proceeding as described in Example 1, but replacing 1-methyl-4-hydroxy-4-phenylpiperidine (used as starting material in said example) by 4-phenyl-4-hydroxypiperidine and reacting 17.8 g. thereof with benzene in the presence of aluminum chloride, 12.0 g. of 4,4-diphenylpiperidine hydrochloride are obtained. Said hydrochloride melts at 300° C. (with decomposition) after recrystallization from a mixture of ethanol and isopropanol. The 4,4-diphenylpiperidine base melts at 70° to 72° C.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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